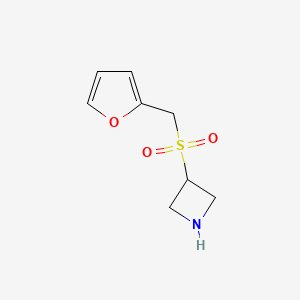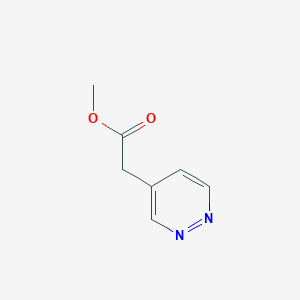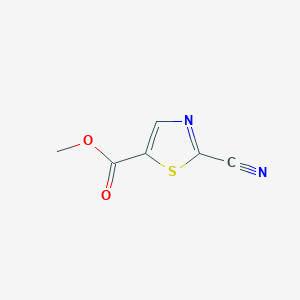
Chlorhydrate de 3-aminométhyl-7-azaindole
Vue d'ensemble
Description
3-Aminomethyl-7-azaindole hydrochloride is a chemical compound with the molecular formula C8H9N3.ClH. It is a derivative of 7-azaindole, a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications . The compound is characterized by the presence of an aminomethyl group attached to the 7-azaindole core, which enhances its chemical reactivity and biological activity.
Applications De Recherche Scientifique
3-Aminomethyl-7-azaindole hydrochloride has a wide range of scientific research applications:
Analyse Biochimique
Biochemical Properties
3-Aminomethyl-7-azaindole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosine protein kinase SRC, a key enzyme involved in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to inhibit SRC kinase activity makes it a potential candidate for anti-cancer therapies .
Cellular Effects
The effects of 3-Aminomethyl-7-azaindole hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, by interfering with the SRC kinase signaling pathway . Additionally, it has been observed to induce apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-Aminomethyl-7-azaindole hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tyrosine protein kinase SRC, leading to inhibition of its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminomethyl-7-azaindole hydrochloride have been studied over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that it can maintain its inhibitory effects on SRC kinase activity over extended periods, making it a reliable tool for biochemical research . Degradation products may form over time, which could potentially affect its efficacy.
Dosage Effects in Animal Models
The effects of 3-Aminomethyl-7-azaindole hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Aminomethyl-7-azaindole hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity .
Transport and Distribution
Within cells and tissues, 3-Aminomethyl-7-azaindole hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, it has been shown to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution can also be influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Aminomethyl-7-azaindole hydrochloride is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to particular cellular compartments . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminomethyl-7-azaindole hydrochloride typically involves the functionalization of the 7-azaindole core. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method yields the tricyclic indole, which can be further modified to introduce the aminomethyl group.
Industrial Production Methods: Industrial production of 3-aminomethyl-7-azaindole hydrochloride often employs large-scale organic synthesis techniques. The process may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminomethyl-7-azaindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Mécanisme D'action
The mechanism of action of 3-aminomethyl-7-azaindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . By binding to the active site of these kinases, it can modulate their activity and affect various cellular processes, including cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
7-Azaindole: The parent compound, which lacks the aminomethyl group but shares the core structure.
1-Butyl-3-aminomethyl-4-methyl-7-azaindole: A derivative with additional substituents that modify its chemical and biological properties.
Uniqueness: 3-Aminomethyl-7-azaindole hydrochloride is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential biological activity. This modification allows for more diverse chemical reactions and potential therapeutic applications compared to its analogs .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPGAKRKCJCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-08-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)

![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)
![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)

![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)

![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)



![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)


